Unveiling 2,2',4'-Trihydroxychalcone: A Technical Guide to its Natural Sources and Isolation
Unveiling 2,2',4'-Trihydroxychalcone: A Technical Guide to its Natural Sources and Isolation
For Immediate Release
This technical guide provides an in-depth overview of 2,2',4'-Trihydroxychalcone, a naturally occurring chalcone with significant biological activities. Addressed to researchers, scientists, and drug development professionals, this document details its natural sources, comprehensive isolation protocols, and quantitative data to support further research and development.
Introduction
2,2',4'-Trihydroxychalcone, also known as isoliquiritigenin, is a prominent member of the chalcone family, a class of open-chain flavonoids. It is recognized for a wide array of pharmacological properties, making it a compound of high interest in the scientific community. This guide focuses on its occurrence in nature and the methodologies for its extraction and purification.
Natural Sources of 2,2',4'-Trihydroxychalcone
2,2',4'-Trihydroxychalcone has been identified in several plant species. The most well-documented sources belong to the Glycyrrhiza genus, commonly known as licorice. Other reported sources include Soymida febrifuga and Artocarpus communis.
Table 1: Natural Sources of 2,2',4'-Trihydroxychalcone
| Plant Species | Family | Plant Part |
| Glycyrrhiza glabra | Fabaceae | Roots and Rhizomes |
| Glycyrrhiza uralensis | Fabaceae | Roots |
| Soymida febrifuga | Meliaceae | Not specified |
| Artocarpus communis | Moraceae | Not specified |
Isolation and Purification of 2,2',4'-Trihydroxychalcone
The isolation of 2,2',4'-Trihydroxychalcone from its natural sources typically involves solvent extraction followed by chromatographic purification. A particularly effective method for obtaining high-purity isoliquiritigenin is high-speed counter-current chromatography (HSCCC).
Experimental Protocol: Bioassay-Guided Isolation from Glycyrrhiza glabra Roots[1]
This protocol describes a typical bioassay-guided fractionation process to isolate flavonoids, including 2,2',4'-trihydroxychalcone.
1. Extraction:
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Dried and powdered roots of Glycyrrhiza glabra (4.7 kg) are extracted with 70% ethanol.
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The extract is evaporated under reduced pressure to yield a residue (100 g).
2. Fractionation:
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The residue is redissolved in 90% ethanol and successively fractionated with light petroleum, methylene chloride, ethyl acetate, and n-butanol.
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The resulting fractions are evaporated to dryness. The ethyl acetate fraction is often enriched with chalcones.
3. Chromatographic Purification:
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Further purification of the active fractions is performed using column chromatography and High-Performance Liquid Chromatography (HPLC).
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HPLC Conditions: A common system utilizes a RP-C18 column (250 x 10.0 mm; 10 µm particle size) with a gradient of water (A) and acetonitrile (B), both containing 0.1% acetic acid. A typical gradient is: 0–2 min (10% B), 2–35 min (100% B) at a flow rate of 1.0 ml/min.[1]
Experimental Protocol: One-Step Isolation from Glycyrrhiza uralensis using HSCCC[2]
This method provides a rapid and efficient means to obtain pure isoliquiritigenin.
1. Crude Flavonoid Extraction:
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Powdered roots of Glycyrrhiza uralensis are extracted with hot water.
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The aqueous extract is then partitioned with ether followed by ethyl acetate.
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The combined ethyl acetate extracts are evaporated to dryness to yield the crude flavonoid extract.
2. High-Speed Counter-Current Chromatography (HSCCC):
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Two-Phase Solvent System: A system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water (2:2:1:0.6:2, v/v) is used. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.
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Separation: The crude flavonoid extract is dissolved in a mixture of the upper and lower phases (1:1, v/v) and subjected to HSCCC separation.
3. Analysis and Quantification:
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The collected fractions are analyzed by HPLC to identify and quantify the purified compounds.
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Structural confirmation is achieved through Electrospray Ionization-Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Extraction and Purification from Licorice (Patent CN102285875A)[3]
This patented method outlines a process for obtaining high-purity isoliquiritigenin.
1. Extraction:
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Licorice powder (60 mesh) is extracted with 80% aqueous ethanol at 50°C using Continuous Countercurrent Extraction technology. The feed-to-liquid mass ratio is between 1:10 and 1:30, and the extraction time is 60 minutes.
2. Purification:
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The ethanol is removed from the extract by concentration under reduced pressure.
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The concentrated solution is subjected to further purification steps, which can include acid hydrolysis and subsequent chromatographic techniques to achieve high purity.
Quantitative Data
The yield and purity of isolated 2,2',4'-Trihydroxychalcone can vary depending on the natural source and the isolation method employed.
Table 2: Quantitative Data for Isolated 2,2',4'-Trihydroxychalcone (Isoliquiritigenin)
| Source | Method | Yield | Purity | Reference |
| Glycyrrhiza uralensis | HSCCC | 0.32% from crude extract | 98.3% | [2] |
| Licorice | Continuous Countercurrent Extraction & Purification | Not specified | 96.8% - 99.1% | [3] |
Mandatory Visualizations
Experimental Workflow for Isolation of 2,2',4'-Trihydroxychalcone
References
- 1. Biologically guided isolation and ADMET profile of new factor Xa inhibitors from Glycyrrhiza glabra roots using in vitro and in silico approaches - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00359C [pubs.rsc.org]
- 2. tautobiotech.com [tautobiotech.com]
- 3. CN102285875A - Method for extracting and purifying isoliquiritigenin from liquorice - Google Patents [patents.google.com]
